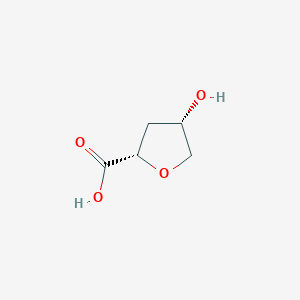
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid: is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group and a carboxylic acid group in the cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Hydroxytetrahydrofuran-2-carboxylic acid typically involves the stereoselective reduction of 4-hydroxy-2-tetrahydrofuranone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the cis configuration is maintained . Another approach involves the catalytic hydrogenation of 4-hydroxy-2-furancarboxylic acid using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields. This method can utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-oxo-tetrahydrofuran-2-carboxylic acid.
Reduction: cis-4-Hydroxytetrahydrofuran-2-methanol.
Substitution: cis-4-Chlorotetrahydrofuran-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which cis-4-Hydroxytetrahydrofuran-2-carboxylic acid exerts its effects often involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . The pathways involved can include inhibition of bacterial cell wall synthesis or interference with viral replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: Differing in the spatial arrangement of the hydroxyl and carboxyl groups.
4-Hydroxy-2-furancarboxylic acid: Lacks the tetrahydrofuran ring saturation.
Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group.
Uniqueness
cis-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific cis configuration, which can impart distinct stereochemical properties and reactivity compared to its trans isomer and other related compounds. This configuration can influence its binding affinity and specificity in biological systems, making it a valuable compound in stereoselective synthesis and drug design .
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(2S,4S)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
InChI-Schlüssel |
KTEPYJGLVNSCFD-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@@H]1C(=O)O)O |
Kanonische SMILES |
C1C(COC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
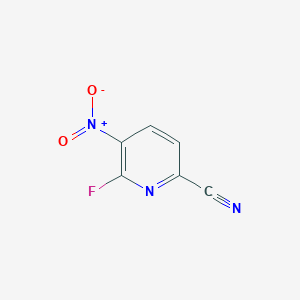


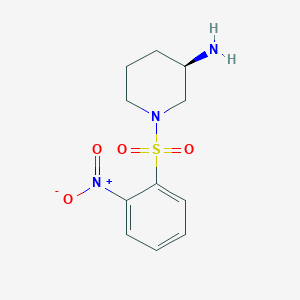
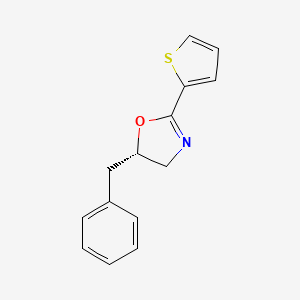
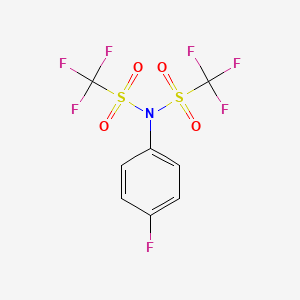
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
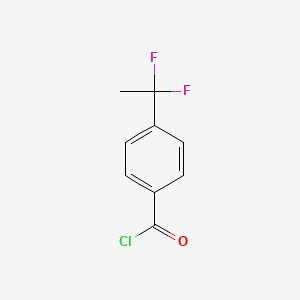
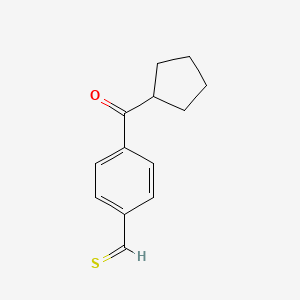
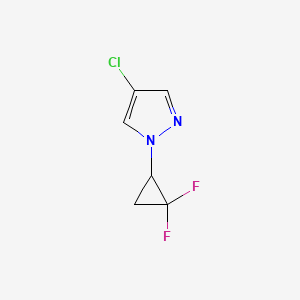
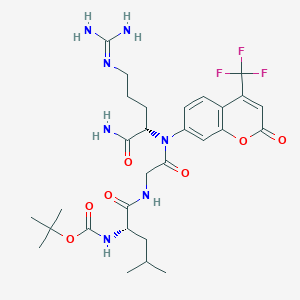
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
